molecular formula C14H14N2O4S2 B2486365 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922081-63-8

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No. B2486365
CAS RN: 922081-63-8
M. Wt: 338.4
InChI Key: YQYVVUJASRUIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex sulfonamides involves multi-step reactions, starting from basic aromatic ketones and aldehydes, followed by reactions with hydroxylamine hydrochloride, formaldehyde, and other sulfonamides. These processes yield a variety of sulfonamide derivatives through condensation and annulation reactions, employing catalysts like NaOH and potassium hydroxide for the formation of intermediate compounds such as isoxazolines, which are further processed to achieve the desired sulfonamide structures (Dighe et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and NMR spectroscopy, reveals intricate details about their spatial arrangement and electronic properties. These analyses contribute to understanding the binding modes and interactions with biological targets, as observed in studies where sulfonamides act as inhibitors, showcasing unusual binding modes to proteins through water molecules or other functional groups (Malmström et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including annulation and cyclocondensation, to form polycyclic structures. These reactions are facilitated by specific functional groups, such as the primary sulfonamide group, which not only enables the ring construction but also acts as a prosthetic group in enzyme inhibition. The reactivity and versatility of sulfonamides are evident in their ability to form diverse polycyclic compounds with significant biological activities (Sapegin et al., 2018).

Scientific Research Applications

Enzyme Inhibition and Disease Treatment

Sulfonamide derivatives, including compounds related to the specific chemical mentioned, have been extensively studied for their enzyme inhibiting properties. For instance, certain benzo[b]thiophene sulfonamide derivatives have been prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, with potential application in treating glaucoma. These studies have identified compounds with significant ocular hypotensive activity, demonstrating their potential as therapeutic agents in ocular diseases (Graham et al., 1989).

Antimicrobial Activities

Sulfonamide-based compounds have been synthesized and evaluated for their antimicrobial activities. A notable example includes the synthesis of highly functionalized β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which exhibited significant activities against various bacterial and fungal strains (Babu et al., 2012). This illustrates the compounds' potential in addressing antibiotic resistance and developing new antimicrobial agents.

Hybrid Drug Design

The hybridization of sulfonamides with different pharmaceutically active moieties leads to the creation of compounds with a wide variety of biological activities. Recent advances in sulfonamide hybrid drugs show promising results in designing more useful therapeutic agents, highlighting the versatility and significance of the sulfonamide group in medicinal chemistry (Ghomashi et al., 2022).

Cancer Research

Novel thiophene derivatives containing sulfonamide, among other moieties, have been investigated for their potential as anticancer agents. Studies have shown that these compounds exhibit cytotoxic activities against human breast cancer cell lines, suggesting their utility in cancer treatment (Ghorab et al., 2014).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group is a fundamental component in many marketed drugs, showcasing its importance in medicinal chemistry. Despite some historical concerns about hypersensitivity associated with sulfonamide drugs, recent evidence suggests that the sulfonamide group is a safe and essential part of drug design, debunking myths around the so-called "sulfa allergy" (Kalgutkar et al., 2010).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-16-6-7-20-12-5-4-10(9-11(12)14(16)17)15-22(18,19)13-3-2-8-21-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVVUJASRUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.